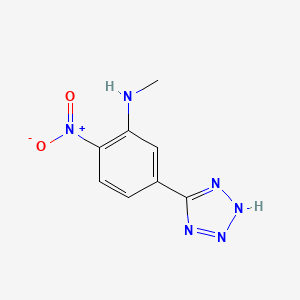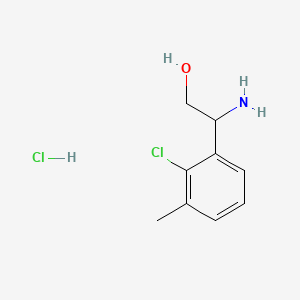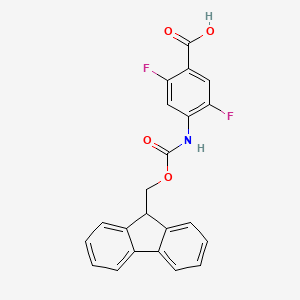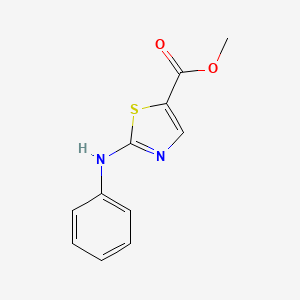
(1R)-3-amino-1-cyclobutylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3-amino-1-cyclobutylpropan-1-ol is an organic compound with a unique structure that includes a cyclobutyl ring, an amino group, and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclobutene with an appropriate chiral source. This method ensures the formation of the desired stereoisomer with high optical purity . Another method involves the reduction of a corresponding ketone or aldehyde precursor using a suitable reducing agent under controlled conditions.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound typically involves the use of cost-effective and readily available raw materials. The process is optimized to ensure high yield and purity while maintaining low production costs. The reaction conditions are carefully controlled to achieve the desired stereoselectivity and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-3-amino-1-cyclobutylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, which can be further utilized in different synthetic applications .
Wissenschaftliche Forschungsanwendungen
(1R)-3-amino-1-cyclobutylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes .
Wirkmechanismus
The mechanism of action of (1R)-3-amino-1-cyclobutylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,3S)-3-amino-1-cyclopentanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
(1R,3R)-3-amino-1-cyclohexanol: Similar structure but with a cyclohexyl ring.
Uniqueness
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(1R)-3-amino-1-cyclobutylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
InChI-Schlüssel |
QOAAXDYFKMFWNR-SSDOTTSWSA-N |
Isomerische SMILES |
C1CC(C1)[C@@H](CCN)O |
Kanonische SMILES |
C1CC(C1)C(CCN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B13579116.png)




![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)

![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)





